molecular formula C6H8N4 B8680214 5-amino-1,2-dimethyl-1H-imidazole-4-carbonitrile

5-amino-1,2-dimethyl-1H-imidazole-4-carbonitrile

Cat. No. B8680214
M. Wt: 136.15 g/mol
InChI Key: QZWMPTZSRJGNJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08168802B2

Procedure details

Dry ammonia was bubbled through a stirred solution of aminomalononitrile p-toluenesulfonate (30.0 g, 119 mmol) in anhydrous acetonitrile (800 mL). The reaction warmed slightly, and precipitate formed. The precipitate was removed by filtration, and the filtrate was concentrated to a volume of about 600 mL. Trimethyl orthoacetate (14.3 g, 119 mmol) was added, and the resulting solution was heated at reflux for 30 minutes and then allowed to cool to room temperature. N,N-Diisopropylethylamine (15.36 g, 119 mmol) and methylamine hydrochloride (8.03 g, 119 mmol) were sequentially added, and the resulting dark red solution was heated at reflux and then cooled to 0° C. Brown crystals formed and were isolated by filtration to provide 9 g of 5-amino-1,2-dimethyl-1H-imidazole-4-carbonitrile. The filtrate was concentrated under reduced pressure, and the resulting oil was triturated with 20% w/w aqueous sodium hydroxide to provide a yellow solid that was isolated by filtration provide 2 g of 5-amino-1,2-dimethyl-1H-imidazole-4-carbonitrile. The total yield of 5-amino-1,2-dimethyl-1H-imidazole-4-carbonitrile was 68%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
14.3 g
Type
reactant
Reaction Step Two
Quantity
15.36 g
Type
reactant
Reaction Step Three
Quantity
8.03 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N.C1(C)C=CC(S(O)(=O)=O)=CC=1.[NH2:13][CH:14]([C:17]#[N:18])[C:15]#[N:16].C(OC)(OC)(OC)C.[CH:27]([N:30](CC)[CH:31](C)C)(C)[CH3:28].Cl.CN>C(#N)C>[NH2:16][C:15]1[N:30]([CH3:31])[C:27]([CH3:28])=[N:13][C:14]=1[C:17]#[N:18] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
30 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C.NC(C#N)C#N
Name
Quantity
800 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
14.3 g
Type
reactant
Smiles
C(C)(OC)(OC)OC
Step Three
Name
Quantity
15.36 g
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
8.03 g
Type
reactant
Smiles
Cl.CN

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction warmed slightly
CUSTOM
Type
CUSTOM
Details
precipitate formed
CUSTOM
Type
CUSTOM
Details
The precipitate was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to a volume of about 600 mL
TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
the resulting dark red solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
CUSTOM
Type
CUSTOM
Details
Brown crystals formed
CUSTOM
Type
CUSTOM
Details
were isolated by filtration

Outcomes

Product
Name
Type
product
Smiles
NC1=C(N=C(N1C)C)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: CALCULATEDPERCENTYIELD 55.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.